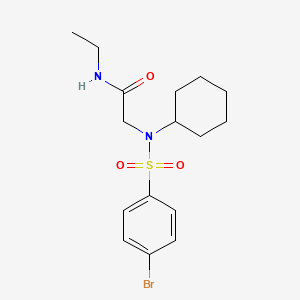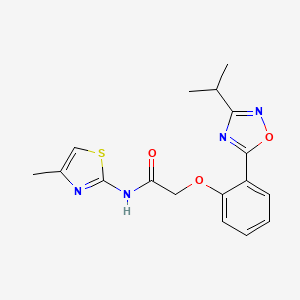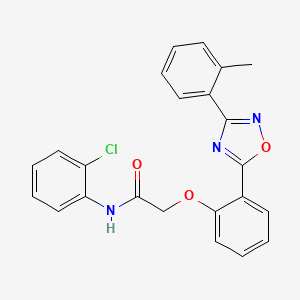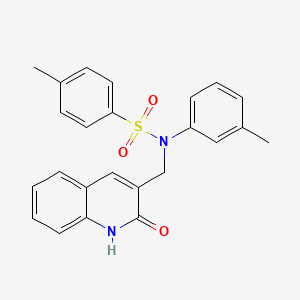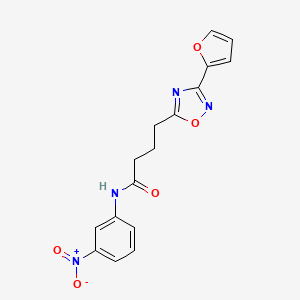
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)butanamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is a member of the oxadiazole family, which is known for its diverse pharmacological properties. In
科学的研究の応用
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)butanamide has potential applications in the development of new drugs due to its diverse pharmacological properties. It has been shown to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. These properties make it a promising candidate for the development of drugs to treat a range of diseases, including cancer, inflammation, and infectious diseases.
作用機序
The mechanism of action of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)butanamide is not fully understood. However, studies have suggested that it may exert its pharmacological effects through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)butanamide exhibits a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6, as well as the expression of adhesion molecules such as ICAM-1 and VCAM-1. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been shown to have antimicrobial activity against a range of bacteria and fungi.
実験室実験の利点と制限
One of the advantages of using 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)butanamide in lab experiments is its diverse pharmacological properties, which make it a promising candidate for the development of new drugs. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.
将来の方向性
There are several future directions for research on 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)butanamide. One direction is to further investigate its mechanism of action and identify specific targets for drug development. Another direction is to explore its potential applications in the treatment of specific diseases, such as cancer and inflammation. Additionally, future research could focus on optimizing its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. Finally, there is a need for more studies to evaluate its safety and potential side effects.
合成法
The synthesis of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)butanamide involves the reaction of 3-(furan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid with 3-nitrobenzoyl chloride and 4-aminobutanoic acid in the presence of a coupling reagent. The reaction takes place in a solvent such as dimethylformamide or dimethylacetamide and is typically carried out under reflux conditions. The resulting product is purified using column chromatography or recrystallization.
特性
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5/c21-14(17-11-4-1-5-12(10-11)20(22)23)7-2-8-15-18-16(19-25-15)13-6-3-9-24-13/h1,3-6,9-10H,2,7-8H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFXGCWNIUPGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7705935.png)
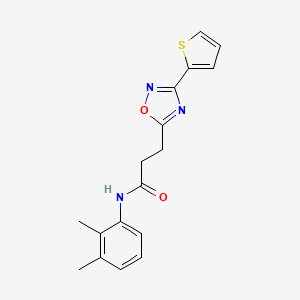

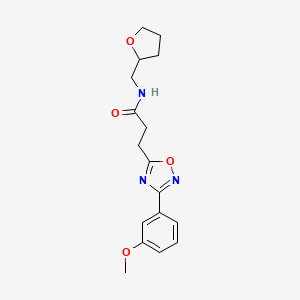


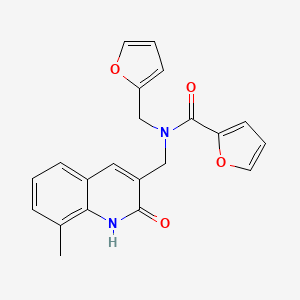

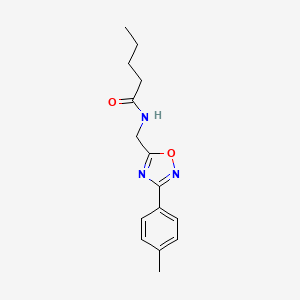
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7706016.png)
